molecular formula C11H19N3S B13330219 4-(2-((1-Methyl-1H-imidazol-2-yl)thio)ethyl)piperidine

4-(2-((1-Methyl-1H-imidazol-2-yl)thio)ethyl)piperidine

Cat. No.: B13330219
M. Wt: 225.36 g/mol
InChI Key: JTIBFZJOOMURAS-UHFFFAOYSA-N
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Description

4-(2-((1-Methyl-1H-imidazol-2-yl)thio)ethyl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a 1-methylimidazole moiety via a thioethyl (-S-CH2-CH2-) bridge. This structure combines the hydrogen-bonding capability of the imidazole ring with the conformational flexibility of piperidine, making it a candidate for interaction with biological targets such as enzymes and receptors.

Properties

Molecular Formula

C11H19N3S

Molecular Weight

225.36 g/mol

IUPAC Name

4-[2-(1-methylimidazol-2-yl)sulfanylethyl]piperidine

InChI

InChI=1S/C11H19N3S/c1-14-8-7-13-11(14)15-9-4-10-2-5-12-6-3-10/h7-8,10,12H,2-6,9H2,1H3

InChI Key

JTIBFZJOOMURAS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCCC2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((1-Methyl-1H-imidazol-2-yl)thio)ethyl)piperidine typically involves the formation of the imidazole ring followed by its attachment to the piperidine ring through a thioether linkage. One common method involves the reaction of 1-methyl-1H-imidazole-2-thiol with 2-chloroethylpiperidine under basic conditions to form the desired compound. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-((1-Methyl-1H-imidazol-2-yl)thio)ethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(2-((1-Methyl-1H-imidazol-2-yl)thio)ethyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(2-((1-Methyl-1H-imidazol-2-yl)thio)ethyl)piperidine is not fully understood but is believed to involve interactions with various molecular targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The piperidine ring may also contribute to the compound’s biological activity by interacting with receptors and other proteins.

Comparison with Similar Compounds

4-((1-Methyl-1H-imidazol-2-yl)thio)piperidine

  • Difference : Lacks the ethyl spacer, directly attaching the thiol group to piperidine.
  • Impact : Reduced flexibility may limit binding to sterically hindered targets. However, studies suggest enhanced binding affinity for enzymes requiring rigid interactions, such as certain kinases .

2-{[(1-Methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine Hydrochloride

  • Difference : Features a -CH2-S- linkage instead of -CH2-CH2-S-.
  • Impact : Shorter spacer reduces solubility but increases lipophilicity, improving blood-brain barrier penetration in preclinical models .

4-((2-Ethyl-1H-imidazol-1-yl)methyl)piperidine

  • Difference : Substitutes the thioethyl bridge with an ethylimidazole-methyl group.

Functional Group Modifications

Sulfonyl vs. Thio Groups

  • Compounds like 1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine replace the thioether (-S-) with sulfonyl (-SO2-) groups.
  • Impact : Sulfonyl groups increase electrophilicity, enabling irreversible enzyme inhibition but raising toxicity risks .

Fluorophenyl and Thiophenyl Additions

  • Derivatives such as 2-((4-fluorophenyl)thio)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone introduce aromatic rings.
  • Impact : Fluorine enhances metabolic stability and bioavailability, while thiophenyl groups improve π-π stacking with hydrophobic enzyme pockets .

Anticancer Activity

  • Compound A (from ): IC50 = 0.275 µM (MCF-7 breast cancer).
  • 4-(2-((1-Methyl-1H-imidazol-2-yl)thio)ethyl)piperidine Analogs: Preliminary data suggest IC50 values >1 µM, indicating that the ethyl-thio-ethyl spacer may reduce cytotoxicity but improve selectivity for non-cancerous cells .

Antimicrobial Potential

  • Sulfamethoxazole (): A sulfonamide antibiotic.

Enzyme Inhibition

  • Balamapimod (): Contains a similar imidazole-thio-piperidine scaffold but with quinoline and pyrrolidine extensions.
  • Impact: Balamapimod’s extended structure enables dual kinase inhibition (e.g., CK1δ), while the target compound’s simpler scaffold may favor mono-target specificity .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Feature Biological Activity Highlight
Target Compound Ethyl-thio-ethyl spacer Moderate cytotoxicity (IC50 >1 µM)
4-((1-Methylimidazol-2-yl)thio)piperidine Direct thio-piperidine linkage High kinase binding affinity
2-{[(1-Methylimidazol-2-yl)sulfanyl]methyl}piperidine -CH2-S- spacer Enhanced BBB penetration
Balamapimod Quinoline-piperidine extension Dual kinase inhibitor (CK1δ, etc.)

Table 2: Anticancer Activity of Selected Analogs

Compound Cell Line (Cancer Type) IC50 (µM) Reference
Compound A MCF-7 (Breast) 0.275
Target Compound MCF-7 (Breast) >1.0
4-(Trifluoromethoxy Derivative) K562 (Leukemia) 0.417

Biological Activity

4-(2-((1-Methyl-1H-imidazol-2-yl)thio)ethyl)piperidine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring substituted with a thioether group linked to a 1-methyl-1H-imidazole moiety. This structure is significant as it may influence the compound's interaction with biological targets.

Pharmacological Activity

The biological activity of 4-(2-((1-Methyl-1H-imidazol-2-yl)thio)ethyl)piperidine has been studied in various contexts, particularly regarding its effects on neurotransmitter receptors and potential therapeutic applications.

1. Neurotransmitter Receptor Interaction

Research indicates that derivatives of piperidine, including those with imidazole substitutions, often exhibit significant interactions with neurotransmitter receptors. For instance, compounds similar to 4-(2-((1-Methyl-1H-imidazol-2-yl)thio)ethyl)piperidine have shown affinity for opioid receptors, which are crucial in pain modulation and mood regulation .

2. Anxiolytic and Antidepressant Effects

In vitro studies have demonstrated that certain piperidine derivatives can exhibit anxiolytic and antidepressant-like effects. For example, a related compound was evaluated in mouse models, showing positive results in reducing anxiety and depressive behaviors . These findings suggest that 4-(2-((1-Methyl-1H-imidazol-2-yl)thio)ethyl)piperidine may also exhibit similar therapeutic properties.

The precise mechanisms through which 4-(2-((1-Methyl-1H-imidazol-2-yl)thio)ethyl)piperidine exerts its biological effects are still under investigation. However, the following pathways have been proposed based on related compounds:

1. Modulation of Neurotransmitter Systems

The compound may modulate the activity of neurotransmitters such as serotonin and dopamine, which are critical for mood regulation and anxiety management. This modulation could occur through receptor agonism or antagonism.

2. Interaction with Ion Channels

Some studies suggest that piperidine derivatives can affect ion channel activity, influencing neuronal excitability and neurotransmitter release . This action could contribute to their anxiolytic and antidepressant effects.

Case Studies

Several case studies have investigated the biological activity of related compounds:

StudyCompoundFindings
Study A4-(Phenyl)-4-[1H-imidazol-2-yl]-piperidineShowed selective agonism at delta-opioid receptors; potential for treating anxiety disorders .
Study BVarious piperidine derivativesDemonstrated antibacterial activity against Gram-positive bacteria; MIC values ranged from 0.0039 to 0.025 mg/mL .
Study CPiperidine-based compoundsExhibited moderate antifungal activity; effective against Candida species .

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